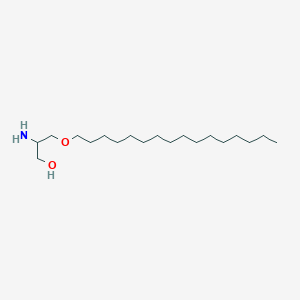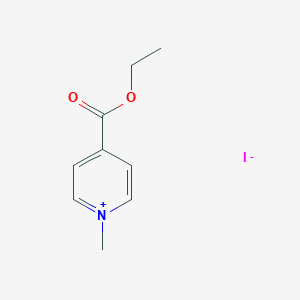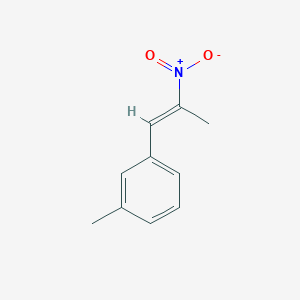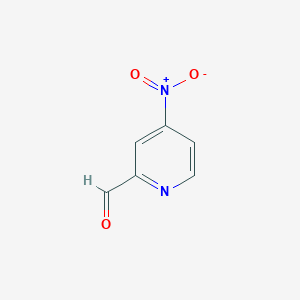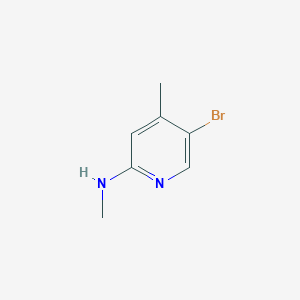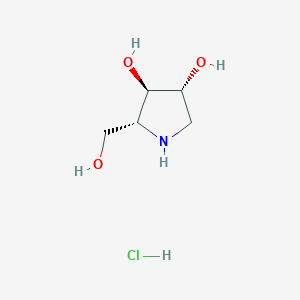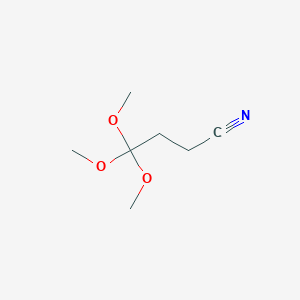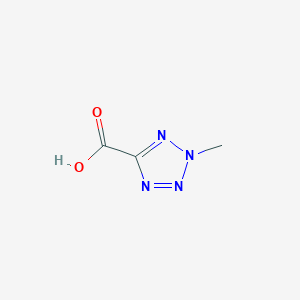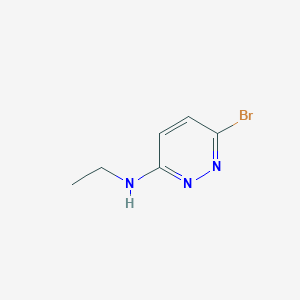
3-(2-甲基-1H-咪唑-1-基)丙酸乙酯
描述
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its imidazole core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts
作用机制
Target of Action
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s solubility and other physical properties such as boiling point and melting point can influence its bioavailability and pharmacokinetics.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, this compound can interact with proteins that have histidine residues, as the imidazole ring can form hydrogen bonds and coordinate with metal ions . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . For example, the imidazole ring can bind to histidine kinases, which are involved in phosphorylation processes that regulate cell function . This compound can also impact gene expression by interacting with transcription factors that bind to DNA . Additionally, it can influence cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . Furthermore, it can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . This compound can also affect metabolic flux by influencing the activity of key enzymes in metabolic pathways . Additionally, it can alter metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution within the cell . This compound can also accumulate in certain tissues, depending on its affinity for specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methylimidazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoalkane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Another imidazole derivative with different substituents and applications.
Metronidazole: A well-known imidazole derivative used as an antimicrobial agent.
Omeprazole: An imidazole-based drug used to treat acid reflux and peptic ulcers.
Uniqueness
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to create a variety of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development .
属性
IUPAC Name |
ethyl 3-(2-methylimidazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377420 | |
| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-48-9 | |
| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



